REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4](C(Cl)(Cl)Cl)[N:3]=1.[CH3:15][O-:16].[Na+].O>CO>[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4]([O:16][CH3:15])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)C1CC1)C(Cl)(Cl)Cl
|
Name
|
sodium methylate
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the formed suspension is filtered
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
to thus obtain an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallises when
|
Type
|
STIRRING
|
Details
|
stirred up in ether
|
Reaction Time |
80 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)C1CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |